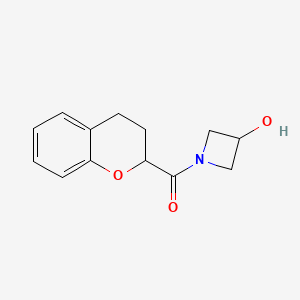![molecular formula C18H20N6OS B6432131 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309800-53-9](/img/structure/B6432131.png)
8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrrole ring, a thiazole ring, a triazole ring, and an azabicyclo[3.2.1]octane structure. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The compound’s structure is likely to be fairly complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For instance, the presence of multiple nitrogen atoms could make it a good hydrogen bond donor and acceptor, potentially influencing its solubility and reactivity .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-16(26-18(21-12)22-6-2-3-7-22)17(25)24-13-4-5-14(24)9-15(8-13)23-11-19-10-20-23/h2-3,6-7,10-11,13-15H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENZWEPLRFETRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B6432057.png)
![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)
![3-methoxy-1-[(thiophen-3-yl)methyl]piperidine](/img/structure/B6432076.png)

![4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B6432095.png)
![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B6432102.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432122.png)
![8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432125.png)
![2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432136.png)
![N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432157.png)
![3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6432158.png)
![N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432166.png)